6-硝基苯并噻唑

概述

描述

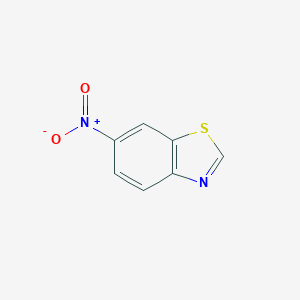

6-Nitrobenzothiazole is a chemical compound with the empirical formula C7H4N2O2S . It has a molecular weight of 180.18 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 6-Nitrobenzothiazole involves various methods. One approach involves the acylation of 2-amino-6-nitrobenzothiazole by the action of Ac2O in pyridine, reduction of the nitro group in the acylation product by the action of SnCl2 in H2O followed by substitution of the amino group hydrogen atom by acyl, sulfonyl, or carbimide/thiocarbimide groups . Another method involves microwave irradiation, which efficiently synthesizes new 6-nitrobenzothiazoles by cyclocondensation of 2-chloromethyl-6-nitrobenzothiazole and chloroacetic acid .

Molecular Structure Analysis

The molecular structure of 6-Nitrobenzothiazole is represented by the SMILES string [O-]N+c1ccc2ncsc2c1 . The InChI representation is 1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H .

Physical And Chemical Properties Analysis

6-Nitrobenzothiazole has a density of 1.5±0.1 g/cm3, a boiling point of 333.7±15.0 °C at 760 mmHg, and a flash point of 155.6±20.4 °C . It has a molar refractivity of 47.1±0.3 cm3, a polar surface area of 87 Å2, and a molar volume of 118.1±3.0 cm3 .

科学研究应用

Synthesis of Sulfanylbenzonitrile Derivatives

6-Nitrobenzothiazole serves as a precursor in the synthesis of various sulfanylbenzonitrile derivatives. These derivatives are valuable in the development of compounds with potential pharmacological activities .

Preparation of Amino-Nitrobenzothiazole

Through alkaline hydrolysis, 6-Nitrobenzothiazole can be transformed into 2-amino-5-nitrobenzothiole, a compound that has applications in the synthesis of more complex molecules used in medicinal chemistry .

Radiolabeled Probes for PET Imaging

The compound has been utilized in the preparation of radiolabeled probes, specifically 11 C-labeled 6-substituted 2-(4-aminophenyl) benzothiazole, which interacts with cerebrovascular amyloid and amyloid plaques. This makes it a valuable tool for PET (positron emission tomography) imaging in the study of Alzheimer’s disease .

Antibacterial and Antifungal Applications

6-Nitrobenzothiazole derivatives have been studied for their antibacterial and antifungal properties. Structure-activity relationship (SAR) studies suggest their potential use in combating infections caused by organisms like Staphylococcus epidermidis and Pseudomonas aeruginosa .

Electrophosphorescent Emitter in OLEDs

Benzothiazole derivatives, including those with nitro groups, are known for their electroluminescent properties. They are used as electrophosphorescent emitters in OLED (organic light-emitting diode) devices, contributing to the advancement of display and lighting technologies .

Synthetic Chemistry and Drug Development

The structural diversity and pharmacological properties of benzothiazole derivatives make them a significant scaffold in synthetic and medicinal chemistry. 6-Nitrobenzothiazole is a key intermediate in the synthesis of various biologically active molecules, aiding in the discovery of new drug candidates .

安全和危害

作用机制

Target of Action

The primary target of 6-Nitrobenzothiazole is Acetylcholinesterase (AChE) . AChE is an important enzyme that plays a crucial role in neurodegenerative disorders. It is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, thereby terminating cholinergic neurotransmission .

Mode of Action

6-Nitrobenzothiazole-derived hydrazones have been evaluated as inhibitors of AChE . These compounds interact with AChE and inhibit its activity, with IC50 values in the nanomolar to micromolar range . The inhibition of AChE by these compounds is of a mixed type and reversible . The interaction between the compound and AChE is stabilized by cumulative effects of hydrogen bonding and π – π interactions .

Biochemical Pathways

It is known that the compound’s action on ache can influence cholinergic neurotransmission . By inhibiting AChE, 6-Nitrobenzothiazole can potentially increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling .

Pharmacokinetics

In silico molecular and admet properties of the synthesized compounds have been predicted to explore their drug likeness for potential oral use as antineurodegenerative agents .

Result of Action

The inhibition of AChE by 6-Nitrobenzothiazole can lead to an increase in the concentration of acetylcholine, which may have therapeutic benefits in conditions characterized by reduced acetylcholine levels, such as Alzheimer’s disease . Furthermore, some derivatives of 6-Nitrobenzothiazole have shown antioxidant activity higher than ascorbic acid in in vitro DPPH radical scavenging assays .

Action Environment

The action, efficacy, and stability of 6-Nitrobenzothiazole can be influenced by various environmental factors. It is worth noting that the synthesis of 6-Nitrobenzothiazole derivatives has been carried out in the context of green synthesis, which aims to reduce the environmental impact of chemical processes .

属性

IUPAC Name |

6-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUFBCVWKTWKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183636 | |

| Record name | 6-Nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitrobenzothiazole | |

CAS RN |

2942-06-5 | |

| Record name | 6-Nitrobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitrobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2942-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitrobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITROBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC88LFV9C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)